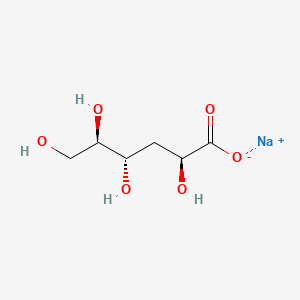

Sodium 3-deoxy-D-arabino-hexonate

Description

Historical Context and Discovery of Deoxy Sugar Acids in Biochemical Research

The journey into the world of deoxy sugars began with the landmark discovery of 2-deoxyribose in the structure of deoxyribonucleic acid (DNA) by Phoebus Levene in 1929. wikipedia.org This discovery was pivotal, not only for understanding the structure of the genetic material but also for opening up the broader field of deoxy sugar chemistry. The term "deoxy" itself has a historical narrative, with "desoxy" being an earlier, interchangeable term used in scientific literature until "deoxy" became the predominant nomenclature around the mid-1940s. nih.gov

Following the discovery of deoxyribose, the focus of carbohydrate research expanded to include other deoxy sugars and their derivatives, including deoxy sugar acids. These acids were identified as products of various biological and chemical processes. For instance, research into the degradation of carbohydrates under alkaline conditions revealed the formation of various deoxy sugar acids, highlighting their stability and the chemical transformations that sugars can undergo. researchgate.net The study of these compounds has provided valuable information on the chemical reactivity of sugars and the potential pathways for carbohydrate degradation and conversion in different environments.

Overview of the 3-Deoxy-D-arabino-hexonate Class within Carbohydrate Chemistry

Within the broader category of deoxy sugar acids, the 3-deoxy-D-arabino-hexonate class holds a specific position. These compounds are hexonic acids, meaning they are six-carbon sugar acids, with the defining feature of a missing hydroxyl group at the third carbon position. This structural modification has a significant impact on the chemical properties of the molecule, influencing its reactivity, conformation, and interactions with other molecules.

From a chemical perspective, the absence of the C3-hydroxyl group means that 3-deoxy-D-arabino-hexonate cannot undergo some of the typical reactions of its parent sugar, such as certain esterification or glycosylation reactions at that position. However, the presence of other hydroxyl groups and a carboxylic acid function still allows for a range of chemical modifications. The study of this class of compounds contributes to a deeper understanding of structure-activity relationships in carbohydrate chemistry.

Broader Academic Relevance of Deoxy Sugars and Sugar Acids in Biological Systems

Deoxy sugars and sugar acids are not mere chemical curiosities; they are integral components of various biological systems and have significant academic relevance. The most prominent example is deoxyribose, which forms the backbone of DNA. wikipedia.org The absence of the 2'-hydroxyl group in deoxyribose is crucial for the stability and helical structure of DNA, preventing the molecule from being susceptible to the hydrolysis that would occur in its RNA counterpart, ribose. britannica.com

Beyond their role in nucleic acids, deoxy sugars are found in a variety of natural products, including antibiotics, and as components of bacterial cell walls. taylorandfrancis.comwikipedia.org The unique structures of these deoxy sugars are often key to their biological activity.

Deoxy sugar acids, including 3-deoxy-D-arabino-hexonate, are recognized as metabolites in various organisms, from bacteria to humans. researchgate.netresearchgate.net They can be intermediates in metabolic pathways, such as the Entner-Doudoroff pathway, an alternative to glycolysis for carbohydrate metabolism in some bacteria. The study of these metabolic pathways and their intermediates is crucial for understanding microbial physiology and for applications in biotechnology and metabolic engineering. While much of the research in this area has focused on the related compound 3-deoxy-D-arabino-heptulosonate 7-phosphate, an important intermediate in the shikimate pathway for the biosynthesis of aromatic amino acids in plants and microorganisms, the study of 3-deoxy-D-arabino-hexonate provides complementary insights into carbohydrate metabolism. researchgate.netnih.govwikipedia.org

Nomenclature and Stereochemical Considerations (e.g., D- vs. L-isomer, sodium salt form)

The precise naming and stereochemical description of a carbohydrate derivative like Sodium 3-deoxy-D-arabino-hexonate are crucial for its unambiguous identification. The nomenclature of this compound can be broken down to understand its structure.

IUPAC Name and Synonyms:

The systematic IUPAC name for the acid form of the compound is (2S,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid. researchgate.net However, it is more commonly known by its semi-systematic name, 3-deoxy-D-arabino-hexonic acid. researchgate.net The "sodium" prefix indicates the formation of a salt at the carboxylic acid group. Other synonyms include D-2-keto-3-deoxygluconate. taylorandfrancis.com

Stereochemistry (D- vs. L-isomer):

The "D-" in the name refers to the stereochemical configuration of the chiral center furthest from the most oxidized carbon (the carboxyl group in this case), which is C5. Following the Fischer projection convention for carbohydrates, if the hydroxyl group on this penultimate carbon is on the right, the sugar is designated as the D-isomer. nih.gov Conversely, the L-isomer would have the hydroxyl group on the left. The D- and L-isomers are enantiomers, meaning they are non-superimposable mirror images of each other. nih.gov The naturally occurring and most commonly studied form of this compound is the D-isomer.

Sodium Salt Form:

The term "sodium salt" indicates that the acidic proton of the carboxylic acid group has been replaced by a sodium ion (Na+). This is a common form for sugar acids, as it often enhances their stability and solubility in aqueous solutions, which is advantageous for many biochemical studies and applications.

| Property | Value |

| IUPAC Name | Sodium (2S,4S,5R)-2,4,5,6-tetrahydroxyhexanoate |

| Molecular Formula | C6H11NaO6 |

| Molecular Weight | 202.14 g/mol |

| CAS Number | 93857-40-0 |

Structure

3D Structure of Parent

Properties

CAS No. |

93857-40-0 |

|---|---|

Molecular Formula |

C6H11NaO6 |

Molecular Weight |

202.14 g/mol |

IUPAC Name |

sodium;(2S,4S,5R)-2,4,5,6-tetrahydroxyhexanoate |

InChI |

InChI=1S/C6H12O6.Na/c7-2-5(10)3(8)1-4(9)6(11)12;/h3-5,7-10H,1-2H2,(H,11,12);/q;+1/p-1/t3-,4-,5+;/m0./s1 |

InChI Key |

ZRBXQRZQHABLKN-ASMLCRKRSA-M |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)[O-])O.[Na+] |

Canonical SMILES |

C(C(C(CO)O)O)C(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Derivatization Strategies

Chemical Synthesis Pathways for 3-Deoxy-D-arabino-hexonate (e.g., from parent monosaccharides, modified aldose/ketose precursors)

The chemical synthesis of 3-deoxy-D-arabino-hexonate can be achieved through various pathways, often starting from readily available monosaccharides. One common strategy involves the modification of a parent sugar, such as D-glucose or D-mannose. These methods typically require a series of protection, oxidation, and deoxygenation steps to achieve the desired structure.

A notable synthesis pathway starts from 2-deoxyglucose. This approach has been described as higher yielding compared to some biological methods. nih.gov The synthesis proceeds through key intermediates, which can be used to produce substantial quantities of the target molecule and its derivatives. nih.gov

Another approach involves the use of modified aldose or ketose precursors. For instance, the synthesis can be initiated from a suitably protected hexose (B10828440) derivative where the C3 hydroxyl group is targeted for removal. This often involves the formation of a sulfonate ester at the C3 position, followed by nucleophilic substitution with a hydride reagent to effect deoxygenation. Subsequent deprotection and oxidation of the C1 position to a carboxylic acid, followed by salt formation with sodium hydroxide, yields the final product.

The table below summarizes key starting materials and general approaches for the chemical synthesis of 3-deoxy-D-arabino-hexonate.

| Starting Material | General Approach | Key Intermediates |

| D-Glucose | Protection of hydroxyl groups, selective deoxygenation at C3, oxidation of C1, deprotection. | Di-O-isopropylidene-α-D-glucofuranose derivatives |

| D-Mannose | Similar to D-glucose, but may involve epimerization at C2. | Protected mannose derivatives |

| 2-Deoxyglucose | Conversion to a suitable intermediate for further modification. nih.gov | Methyl (methyl 3-deoxy-D-arabino-heptulopyranosid)onate nih.gov |

| Modified Aldose Precursors | Introduction of a leaving group at C3, reduction, and subsequent oxidation. | Sulfonate esters, epoxides |

Stereoselective and Asymmetric Synthesis Approaches

The stereochemistry of 3-deoxy-D-arabino-hexonate, with its specific configuration at C2, C4, and C5 ((2S,4S,5R)), necessitates stereoselective synthesis methods to ensure the formation of the correct isomer. nih.gov Asymmetric synthesis approaches are crucial to control the stereochemical outcome of the reactions.

One strategy involves the use of chiral catalysts or auxiliaries to guide the stereoselective formation of new stereocenters. For example, in aldol-type reactions to construct the carbon backbone, chiral ligands can be employed to direct the facial selectivity of the addition to a carbonyl group.

Another approach relies on substrate-controlled stereoselectivity, where the existing stereocenters of a chiral precursor, such as a protected monosaccharide, direct the stereochemistry of subsequent reactions. The inherent chirality of the starting material is used to induce the desired stereochemistry at the newly formed centers. For instance, the reduction of a ketone at C2 or the opening of an epoxide ring can be highly stereoselective due to the steric and electronic influences of neighboring substituents.

Chemoenzymatic Synthesis of Sodium 3-Deoxy-D-arabino-hexonate and Analogues

Chemoenzymatic methods combine the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. These approaches are particularly useful for the synthesis of complex carbohydrates like 3-deoxysugars. nih.gov

A key enzymatic reaction utilized in the synthesis of related 3-deoxy-ulosonic acids is the aldol (B89426) condensation catalyzed by aldolases. For example, DAHP synthase catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.org While this produces a seven-carbon sugar acid phosphate (B84403), the principle of using aldolases for the stereoselective formation of the C-C bond at the C3 position is a cornerstone of chemoenzymatic strategies.

Researchers have explored the promiscuous activity of enzymes like macrophomate (B1257912) synthase (MPS), which can catalyze the diastereoselective addition of pyruvate (B1213749) enolate to a variety of aldehydes. nih.gov This allows for the synthesis of a range of differentially protected 3-deoxysugar derivatives from accessible starting materials. nih.gov The general scheme involves the enzymatic aldol addition to an aldehyde precursor, followed by chemical modifications to yield the final product. This method offers a powerful tool for creating analogues of this compound by varying the aldehyde substrate.

The table below outlines a general chemoenzymatic approach.

| Step | Description | Catalyst |

| Aldol Condensation | Stereoselective addition of a pyruvate equivalent to an aldehyde. | Aldolase (B8822740) (e.g., DAHP synthase, KDPG aldolase, or promiscuous enzymes like MPS) |

| Chemical Modification | Subsequent chemical steps such as dephosphorylation, reduction, or oxidation. | Chemical reagents |

| Purification | Isolation of the final product. | Chromatographic techniques |

Derivatization Reactions and Formation of Advanced Glycosides and Esters

The hydroxyl and carboxyl groups of this compound provide reactive sites for derivatization, enabling the synthesis of a wide range of advanced glycosides and esters. These derivatives are valuable for probing biological systems and for developing new therapeutic agents.

Esterification: The carboxyl group can be readily esterified to produce various alkyl or aryl esters. This is typically achieved by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. Esterification can modulate the lipophilicity and bioavailability of the parent compound.

Glycosylation: The hydroxyl groups can participate in glycosylation reactions to form O-glycosides. This involves reacting the protected or unprotected hexonate with an activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) in the presence of a suitable promoter. The stereochemical outcome of the glycosylation is a critical aspect and is influenced by the nature of the protecting groups, the glycosyl donor, and the reaction conditions.

Protection Group Chemistry: The synthesis of specific derivatives often requires the use of protecting groups to selectively mask certain hydroxyl groups while others are being modified. For example, isopropylidene acetals can be used to protect the C5 and C6 diol. synthose.com The selective protection and deprotection of the hydroxyl groups are key to achieving the desired derivatization pattern.

Strategies for Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanisms of enzymatic reactions and for tracing the metabolic fate of compounds in biological systems. Strategies for introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) into this compound are crucial for these studies.

Labeling with ¹³C: Carbon-13 can be incorporated by using ¹³C-labeled starting materials in the chemical or chemoenzymatic synthesis. For instance, in a chemoenzymatic synthesis utilizing an aldolase, ¹³C-labeled pyruvate can be used to introduce the label at the C1, C2, and C3 positions of the hexonate backbone. Similarly, starting a chemical synthesis from ¹³C-labeled glucose can result in a fully or partially labeled product.

Labeling with Deuterium (²H): Deuterium can be introduced at specific positions through stereoselective reduction reactions using deuterated reducing agents like sodium borodeuteride (NaBD₄). For example, the reduction of a ketone at C3 with NaBD₄ would introduce a deuterium atom at that position. A deuterium-isotope effect was observed in the study of DAHP synthase, supporting the role of a metal ion in activating a water molecule. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for analyzing isotopically labeled molecules. nih.gov 1D and 2D NMR experiments on ¹³C- and ²H-labeled this compound can provide detailed information about its structure, conformation, and interactions with enzymes. nih.govnih.gov

The following table summarizes common isotopic labeling strategies.

| Isotope | Method of Incorporation | Application |

| ¹³C | Use of ¹³C-labeled precursors (e.g., [¹³C]glucose, [¹³C]pyruvate) in synthesis. | NMR studies of structure and enzyme-substrate interactions, metabolic flux analysis. |

| ²H (Deuterium) | Use of deuterated reagents (e.g., NaBD₄, D₂O) in specific synthetic steps. | Mechanistic studies of enzyme reactions (kinetic isotope effects). nih.gov |

| ¹⁸O | Use of ¹⁸O-labeled water (H₂¹⁸O) or other ¹⁸O-containing reagents. | Elucidation of reaction mechanisms, particularly those involving bond cleavage and formation with oxygen atoms. |

Metabolic Fates and Degradation Pathways of 3 Deoxy D Arabino Hexonates

Catabolic Enzymes and Their Mechanisms of Action (e.g., aldolases, dehydratases, hydrolases)

The enzymatic processing of 3-deoxy-D-arabino-hexonate analogues involves a variety of enzymes, primarily within the shikimate pathway. The key enzymes are synthases and lyases that mediate the formation and conversion of these sugar acids.

DAHP Synthase: This enzyme (EC 2.5.1.54) catalyzes the first committed step of the shikimate pathway: the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). wikipedia.orgresearchgate.net While this is an anabolic reaction, it is the entry point for this class of compounds into metabolism. The reaction mechanism is a stereospecific condensation. uni-goettingen.de In many organisms, multiple isoenzymes of DAHP synthase exist, regulated by the aromatic amino acids that are the end-products of the pathway, thereby controlling the carbon flux. wikipedia.orgnih.gov In Arabidopsis thaliana, these enzymes have been shown to be dependent on manganese or cobalt for their activity. researchgate.net

3-Dehydroquinate (B1236863) Synthase (DHQ Synthase): This enzyme (EC 4.2.3.4) catalyzes the second step in the shikimate pathway, converting DAHP into 3-dehydroquinate (DHQ). wikipedia.orgnih.gov The reaction is complex, involving an oxidation, a β-elimination of phosphate (B84403), a reduction, and an intramolecular aldol (B89426) condensation to close the ring. wikipedia.org Though it requires NAD+ as a cofactor, it is regenerated during the catalytic cycle. wikipedia.orgresearchgate.net Studies on the enzyme from Escherichia coli have identified a 5-dehydro derivative of the substrate as an intermediate in the reaction. nih.gov

Aldolases: Aldolases are lyases that cleave carbon-carbon bonds, and they represent a potential catabolic route for 3-deoxy sugar acids. For example, 3-deoxy-D-manno-octulosonate aldolase (B8822740) (KDO aldolase) cleaves 3-deoxy-D-manno-octulosonate into pyruvate (B1213749) and D-arabinose. wikipedia.org By analogy, an aldolase acting on 3-deoxy-D-arabino-hexonate would be expected to yield pyruvate and D-glyceraldehyde. Directed evolution has been used to engineer a 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) aldolase to catalyze the synthesis of DAHP, demonstrating the catalytic versatility of this enzyme class with deoxy-sugar substrates. nih.gov

The table below summarizes the key enzymes involved in the metabolism of 3-deoxy-D-arabino-hexonate and its analogues.

| Enzyme | Enzyme Class | Substrate(s) | Product(s) | Mechanism of Action |

| DAHP Synthase | Transferase (EC 2.5.1.54) | Phosphoenolpyruvate, D-erythrose 4-phosphate | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), Phosphate | Catalyzes the condensation of two substrates to form DAHP, initiating the shikimate pathway. wikipedia.orguni-goettingen.de |

| 3-Dehydroquinate Synthase | Lyase (EC 4.2.3.4) | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | 3-Dehydroquinate, Phosphate | A multi-step reaction involving oxidation, phosphate elimination, reduction, and intramolecular aldol condensation. wikipedia.orgnih.gov |

| Aldolases (e.g., KDO aldolase) | Lyase (EC 4.1.2.x) | 3-deoxy-keto-aldonic acids | Pyruvate, Aldehyde | Catalyzes a retro-aldol cleavage of the C3-C4 bond, breaking the sugar acid into smaller components. wikipedia.org |

Role in Energy Metabolism and Carbon Cycling within Microorganisms

The primary role of 3-deoxy-D-arabino-hexonate derivatives in metabolism is not direct energy production but rather serving as a crucial link between central carbon metabolism and the biosynthesis of aromatic compounds.

The shikimate pathway, which begins with DAHP, funnels carbon from glycolysis (via phosphoenolpyruvate) and the pentose (B10789219) phosphate pathway (via erythrose-4-phosphate) into the production of the aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. researchgate.netnsf.govnih.gov These amino acids are essential for protein synthesis and are precursors to a vast array of secondary metabolites, including pigments, phytohormones, and defense compounds. nsf.gov

In microorganisms and plants, this pathway represents a significant commitment of carbon resources. In plants, it is estimated that up to 30% of photosynthetically fixed carbon can be directed through the shikimate pathway. researchgate.net The regulation of DAHP synthase, the gatekeeper enzyme, is therefore critical for managing cellular carbon economy. wikipedia.orgnsf.govnih.gov In E. coli, three different DAHP synthase isoenzymes are subject to feedback inhibition by phenylalanine, tyrosine, and tryptophan, respectively, allowing the cell to precisely control the flow of carbon into the pathway based on demand. wikipedia.org This makes the synthesis of DAHP a key regulatory node in microbial carbon cycling, diverting primary metabolites towards essential biosynthetic endpoints rather than immediate energy generation.

| Metabolic Pathway Input | Source Pathway | Metabolic Pathway Output | Subsequent Use |

| Phosphoenolpyruvate (PEP) | Glycolysis | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | Precursor for the Shikimate Pathway. researchgate.netwikipedia.org |

| D-Erythrose 4-phosphate (E4P) | Pentose Phosphate Pathway |

Intermediacy in Broader Sugar Degradation Pathways (e.g., thermal degradation of sugars)

3-Deoxy-D-arabino-hexonate is a notable intermediate in both enzymatic and non-enzymatic sugar degradation pathways.

Intermediacy in Thermal Degradation: During the heating of sugars under neutral pH conditions, 3-deoxy-D-arabino-hexonic acid is formed as a degradation product. researchgate.net Research on the thermal decomposition of 3-O-substituted reducing sugars, such as nigerose, shows that they undergo β-elimination to form a mixture of 3-deoxy-arabino-hexonic acid and 3-deoxy-ribo-hexonic acid. researchgate.net The proposed mechanism involves the formation of a 1,2-enediol intermediate, a common feature in sugar caramelization and degradation reactions. researchgate.netresearchgate.net This places 3-deoxy-D-arabino-hexonic acid as a key intermediate in the complex cascade of reactions that occur when carbohydrates are subjected to heat, a process relevant to food science and biomass conversion.

Intermediacy in Biosynthetic Pathways: As previously discussed, the phosphorylated 7-carbon analogue, DAHP, is the first committed intermediate of the shikimate pathway in microorganisms and plants. wikipedia.orgwikipedia.org Its synthesis from central metabolites marks the entry point into a seven-step enzymatic sequence that ultimately yields chorismate, the common precursor for aromatic amino acids. researchgate.netnsf.gov This role as the committed precursor makes it a critical metabolic intermediate, and its concentration and flux are tightly regulated.

Products of Enzymatic and Non-Enzymatic Degradation

The degradation of 3-deoxy-D-arabino-hexonate and its analogues leads to different products depending on whether the process is enzymatic or non-enzymatic.

Products of Enzymatic Degradation: In the context of the shikimate pathway, the "degradation" of DAHP is its enzymatic conversion to the next intermediate.

3-Dehydroquinate: Formed from DAHP by the action of 3-dehydroquinate synthase. wikipedia.orgnih.gov This is the primary product in the biosynthetic pathway.

Pyruvate and D-glyceraldehyde: These are the hypothetical products that would result from the catabolic cleavage of 3-deoxy-D-arabino-hexonate by an aldolase, based on the known action of similar enzymes on other 3-deoxy sugar acids. wikipedia.org

Products of Non-Enzymatic Degradation: Thermal degradation leads to a more complex mixture of breakdown products.

3-Deoxy-ribo-hexonic acid: Formed alongside 3-deoxy-arabino-hexonic acid during the thermal treatment of certain sugars. researchgate.net

γ-Lactones: Upon further acid treatment, 3-deoxy-hexonic acids can be converted to their corresponding γ-lactones. researchgate.net

Fission and Dehydration Products: More intense thermal degradation of related deoxy-hexonic acids results in a variety of smaller volatile and non-volatile compounds. For the related 2-deoxy-D-arabino-hexonic acid, these products include water, 5-(2-hydroxyethylidene)-2(5H)-furanone , carbon dioxide, carbon monoxide, acrylaldehyde , and acetic acid . capes.gov.brdocumentsdelivered.com

The table below outlines the degradation products.

| Degradation Pathway | Starting Material | Key Products |

| Enzymatic (Biosynthetic) | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | 3-Dehydroquinate. wikipedia.orgnih.gov |

| Enzymatic (Hypothetical Catabolic) | 3-deoxy-D-arabino-hexonate | Pyruvate, D-glyceraldehyde. |

| Non-Enzymatic (Thermal Degradation) | 3-O-substituted sugars, 3-deoxy-hexonic acids | 3-Deoxy-hexonic acids, γ-lactones, water, furanones, CO, CO₂, acetic acid, acrylaldehyde. researchgate.netcapes.gov.brdocumentsdelivered.com |

Research Applications and Methodological Utility in Academic Inquiry

Use as Biochemical Probes for Studying Metabolic Pathways

There is no specific information available in the searched literature detailing the use of Sodium 3-deoxy-D-arabino-hexonate as a biochemical probe for studying metabolic pathways.

In contrast, the shikimate pathway, a primary metabolic route in microbes and plants for the biosynthesis of aromatic amino acids, is extensively studied using analogues of its intermediates. nsf.govwikipedia.orgnih.gov The enzyme that catalyzes the first step of this pathway is 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DHS or DAHPS). nsf.govnih.gov This enzyme condenses phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form DAHP. wikipedia.orgresearchgate.net Various molecular probes and inhibitors designed to mimic DAHP or the transition state of its formation have been synthesized to study the kinetics, mechanism, and regulation of DAHPS. researchgate.net

Application as Chiral Building Blocks in Complex Molecule Synthesis

No specific examples of this compound being used as a chiral building block in complex molecule synthesis were found in the search results. The synthesis of related deoxy sugars, such as 4-deoxy-L- and D-hexoses, from non-carbohydrate chiral building blocks has been reported, highlighting the general utility of deoxysugars in stereocontrolled synthesis. nih.gov Additionally, practical synthetic routes for the seven-carbon 3-deoxy-D-arabino-2-heptulosonic acid (DAH) from common sugar substrates have been developed, indicating the value of these types of structures in chemical synthesis. researchgate.net

Utility in Metabolic Engineering and Synthetic Biology for Biochemical Production

The literature search did not yield specific instances of this compound being utilized in metabolic engineering or synthetic biology.

However, the enzyme DAHPS, which produces the C7 analogue DAHP, is a major target in metabolic engineering. nih.gov Enhancing the carbon flux into the shikimate pathway is a key strategy for increasing the production of valuable aromatic compounds. nih.govresearchgate.net This is often achieved by overexpressing DAHPS or using engineered versions that are resistant to feedback inhibition by aromatic amino acids. nih.govnih.gov

Key Findings in Metabolic Engineering of the Shikimate Pathway:

| Engineered Organism | Target Compound(s) | Metabolic Engineering Strategy | Outcome | Reference |

| Streptomyces albidoflavus | Diosmetin (B1670712), Chrysoeriol | Heterologous expression of a DAHP synthase from Amycolatopsis balhimycina | Production increased by 65% for diosmetin and 34% for chrysoeriol. | mdpi.com |

| Saccharomyces cerevisiae | Aromatic Amino Acids | Expression of E. coli DAHPS (aroH); engineering of yeast DAHPS (Aro4p) to alter feedback inhibition. | Rescued growth under amino acid imbalance; created variants with altered inhibitor specificity. | nih.gov |

| Escherichia coli | DAHP | Manipulation of three DAHPS isoenzymes (AroF, AroG, AroH) regulated by tyrosine, phenylalanine, and tryptophan. | Improved production of DAHP through management of feedback inhibition loops. | wikipedia.org |

These examples underscore the importance of controlling the initial step of the shikimate pathway for biochemical production, a role directly associated with DAHP and its synthase. nih.gov

Development of Novel Enzyme Assays and Analytical Methodologies for Carbohydrate Research (excluding clinical diagnostics)

No information was found regarding the use of this compound in the development of novel enzyme assays or analytical methods for carbohydrate research.

Methodologies for the enzyme that produces the C7 analogue DAHP are well-established. The activity of DAHPS is commonly measured using a spectrophotometric assay that detects the periodate (B1199274) degradation product of DAHP after it complexes with thiobarbiturate, which absorbs at 549 nm. nih.gov Another assay measures the absorption difference between substrates and products at 232 nm. nih.gov For general carbohydrate analysis, methods often require derivatization (e.g., silylation) to make the sugars volatile for gas chromatography (GC) analysis. researchgate.net

Future Directions and Emerging Research Avenues

Systems Biology and Omics Approaches to Elucidate Complete Metabolic Networks

A complete understanding of Sodium 3-deoxy-D-arabino-hexonate requires placing it within the broader context of an organism's entire metabolic network. Systems biology, which integrates multiple layers of biological data, is crucial for this endeavor. The use of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for mapping the intricate pathways connected to deoxy sugar acid metabolism. nih.gov

Integrative omics approaches have proven effective in discovering and elucidating complex biosynthetic pathways in both plants and microbes. nih.govnih.gov For instance, by combining transcriptomics to identify relevant genes with metabolomics to measure the resulting small molecules, researchers can build robust models of metabolic flow. nih.gov Metabolomics, in particular, provides a direct snapshot of the biochemical activity and physiological state of an organism. researchgate.net Untargeted metabolomics can reveal the presence of previously unobserved compounds related to 3-deoxy-D-arabino-hexonate, while targeted approaches can precisely quantify its fluctuations in response to genetic or environmental changes. researchgate.net

Future research will likely apply these strategies to systematically map the synthesis and degradation pathways of 3-deoxy-D-arabino-hexonate. This involves creating genetically modified organisms and exposing them to various conditions, then analyzing the global changes in gene expression, protein levels, and metabolite profiles. By integrating these datasets, researchers can construct comprehensive metabolic network models, revealing how the flux through pathways like the shikimate pathway—which produces the related compound 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)—is regulated and connected to other areas of central metabolism. nih.govresearchgate.net

Table 1: Omics Technologies for Metabolic Network Elucidation

| Omics Technology | Data Generated | Application to 3-deoxy-D-arabino-hexonate Research |

|---|---|---|

| Genomics | Complete DNA sequence, gene identification | Identifying genes encoding enzymes potentially involved in the synthesis or modification of the compound. |

| Transcriptomics | Gene expression levels (RNA) | Revealing which genes related to the compound's metabolism are active under specific conditions. |

| Proteomics | Protein abundance and modifications | Quantifying the enzymes directly carrying out the biochemical reactions in its metabolic pathway. |

| Metabolomics | Profiles of small molecule metabolites | Directly detecting and quantifying this compound and related precursors or downstream products. researchgate.net |

Advanced Enzymatic Engineering for Enhanced Specificity and Efficiency

The enzymes responsible for synthesizing and modifying deoxy sugar acids are prime targets for protein engineering. The goal is to create biocatalysts with improved properties, such as higher reaction rates, enhanced substrate specificity, and resistance to feedback inhibition. The enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase), which catalyzes the first step of the shikimate pathway, serves as an excellent model for such engineering efforts. nih.govnih.gov

Researchers have successfully engineered variants of DAHP synthase to alter their regulatory properties. For example, by dissecting the feedback control mechanisms in the yeast enzyme Aro4p, scientists were able to create a mutant (Aro4p S195A) that was no longer inhibited by tyrosine, but only by tryptophan. nih.gov Further mutations resulted in enzymes with an equally strong inhibition by both tyrosine and tryptophan or even a complete reversal of the natural regulation. nih.gov In another study, a single point mutation in a yeast DAHP synthase (Aro3D154N) rendered the enzyme highly resistant to feedback inhibition by L-phenylalanine while maintaining its original catalytic activity. researchgate.net

These successes demonstrate the potential of advanced enzymatic engineering. Future work on enzymes related to this compound will likely involve:

Directed Evolution: A process of iterative mutation and selection to evolve enzymes with desired traits without needing detailed knowledge of their structure.

Rational Design: Using the three-dimensional structure of an enzyme to predict which specific amino acid changes will lead to improved function.

Altering Cofactor Dependence: Studies have shown that the activity of DAHP synthase isozymes can be significantly influenced by different divalent metal ions like Mn²⁺, Fe²⁺, and Co²⁺, which affect substrate affinity. nih.gov Engineering the metal binding sites could fine-tune enzyme kinetics for specific industrial applications. nih.gov

Table 2: Examples of Engineered DAHP Synthase Variants

| Enzyme Variant | Organism | Engineering Goal | Outcome | Reference |

|---|---|---|---|---|

| Aro4p S195A | Saccharomyces cerevisiae | Alter feedback inhibition | Inhibition by tyrosine removed; only inhibited by tryptophan. | nih.gov |

| Aro4p P165G Q302R | Saccharomyces cerevisiae | Alter feedback inhibition | Equally strong inhibition by tyrosine and tryptophan. | nih.gov |

| Aro3D154N | Saccharomyces cerevisiae | Remove feedback inhibition | Retained wild-type activity but became highly inert to L-Phe inhibition. | researchgate.net |

Computational Design of Novel Deoxy Sugar Acid Derivatives with Targeted Functions

Computational chemistry provides a powerful tool for designing novel molecules with specific properties before undertaking costly and time-consuming laboratory synthesis. nih.gov For deoxy sugar acids, computational methods can predict how changes in their chemical structure—such as removing or adding hydroxyl groups—will affect their shape, stability, and potential biological activity. nih.gov

This knowledge is critical for the rational design of novel derivatives of 3-deoxy-D-arabino-hexonic acid. Future research will leverage these computational approaches to:

Predict Binding Affinities: Simulate how designed derivatives might interact with specific enzyme active sites or cellular receptors.

Model Structure-Activity Relationships (SAR): Build models that correlate specific structural features of a molecule with its biological function, guiding the design of compounds with enhanced or entirely new activities.

Generate Virtual Libraries: Create large collections of virtual deoxy sugar acid derivatives for in silico screening against biological targets, identifying the most promising candidates for synthesis.

These computational tools act as a valuable alternative to conventional spectroscopic methods, which can be limited by conformational averaging, by providing access to discrete conformational states and a broader understanding of the molecule's energetic landscape. nih.gov

Exploration of Undiscovered Biological Roles in Diverse Organisms

While the roles of some related compounds are well-established, such as the function of DAHP as a key precursor in the shikimate pathway for producing aromatic amino acids and other vital phytochemicals in plants and microbes, the specific biological functions of this compound are not fully understood. nih.govnsf.gov Deoxysugars are known to be integral components of many bioactive natural products, including antibiotics, where they are often crucial for biological activity and target interaction. nih.gov

Emerging evidence suggests that deoxyhexonic acids may have roles outside of these classical pathways. For example, 3-deoxyhexonic acids are known to be produced during the hydrothermal degradation of carbohydrates. ebi.ac.uk They have also been identified in the ultrafiltrated uremic serum of patients, indicating their presence in mammalian systems, although their role there remains to be elucidated. ebi.ac.uk

Future research avenues will focus on a systematic exploration of the biological roles of this compound across a wide range of organisms. This exploration could involve:

Comparative Metabolomics: Screening diverse species of bacteria, fungi, plants, and animals for the presence of the compound to identify where it occurs naturally.

Functional Genomics: Using techniques like CRISPR-Cas9 to knock out the genes suspected to be involved in its metabolism and observing the resulting phenotypic changes in the organism.

Activity-Based Screening: Testing the compound for various biological activities, such as antimicrobial, antiviral, signaling, or immunomodulatory effects.

Discovering new biological roles for this compound could open up applications in medicine, agriculture, and biotechnology.

Sustainable and Biocatalytic Production Methods for Research Reagents

As research into this compound and its derivatives expands, the need for pure research-grade material will increase. Traditional chemical synthesis can be expensive, energy-intensive, and generate significant waste. Therefore, the development of sustainable and biocatalytic production methods is a critical future direction.

Biocatalysis, which uses purified enzymes or whole-cell systems to perform chemical transformations, offers a green alternative. These processes operate under mild conditions (neutral pH, low temperature), are highly specific, and can be more environmentally friendly. mdpi.com The principles for developing such a process are well-established. A successful biocatalytic synthesis of branched acid esters, for example, utilized an immobilized lipase, which allowed the enzyme to be reused multiple times, significantly increasing productivity and reducing costs. mdpi.com The process was also run in a solvent-free medium, which dramatically improves its environmental footprint, as reflected in a low E-factor (a measure of waste produced per kilogram of product). mdpi.com

Future work to develop sustainable production methods for this compound will likely adopt similar strategies:

Metabolic Engineering: Modifying microorganisms like E. coli or yeast to overproduce the target compound from simple feedstocks like glucose. wikipedia.org This has already been done to improve the production of the related precursor, DAHP. wikipedia.org

Enzyme Immobilization: Attaching the key synthetic enzymes to a solid support, which allows for easy separation from the product and repeated reuse of the biocatalyst.

Process Optimization: Fine-tuning reaction conditions such as temperature, pH, and substrate concentration to maximize yield and minimize energy consumption and waste, ultimately creating a process suitable for industrial scale-up. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Sodium 3-deoxy-D-arabino-hexonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves selective isotopic labeling (e.g., ¹³C or ²H) followed by purification via column chromatography. For example, degradation pathways of related compounds like 3-deoxy-D-erythro-hexos-2-ulose can yield this compound via intramolecular hydrogen transfer, confirmed by ¹³C NMR spectroscopy . Purity validation requires HPLC coupled with mass spectrometry (LC-MS) and elemental analysis. Reproducibility hinges on documenting reaction conditions (e.g., pH, temperature) and providing raw spectral data in supplementary materials .

Q. What characterization techniques are essential for verifying the structural identity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigning stereochemistry via ¹H-¹³C HSQC and COSY spectra.

- X-ray Crystallography : Resolving crystal structures to confirm bond angles and stereochemical configuration.

- Infrared Spectroscopy (IR) : Identifying functional groups (e.g., carboxylate stretches).

Reproducible characterization requires adherence to standardized protocols, such as those outlined in the Beilstein Journal of Organic Chemistry, which mandates full spectral data disclosure .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid exposure to moisture or light, as these can catalyze decomposition. Safety protocols (e.g., PPE, ventilation) align with GHS guidelines for corrosive substances, including immediate washing after skin contact and using dry powder extinguishers for fires .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported degradation pathways of this compound?

- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., pH, temperature). To address this:

- Use isotopic tracing (e.g., ¹³C-labeling) to track carbon migration during degradation .

- Perform kinetic studies under controlled conditions to identify rate-determining steps.

- Compare data across studies using meta-analysis frameworks, such as those applied in sodium intake research .

- Discrepancies should be documented in a "Data Contradictions" table (example below):

| Study | Conditions (pH/Temp) | Major Product | Methodology |

|---|---|---|---|

| Guo et al. (2002) | pH 7.4, 25°C | 3-deoxy-D-ribo-hexonic acid | ¹³C NMR |

| Catelani et al. (2003) | pH 5.0, 37°C | 3-deoxy-D-arabino-hexonic acid | X-ray crystallography |

Q. What experimental designs optimize the detection of low-concentration this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interferents.

- Analytical Method : Employ ultra-high-performance liquid chromatography (UHPLC) paired with tandem mass spectrometry (MS/MS) for sensitivity. Calibrate with internal standards (e.g., deuterated analogs) to correct matrix effects .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOQ (<1 ng/mL), and precision (%RSD < 15%) .

Q. How can computational modeling enhance understanding of this compound’s role in metabolic pathways?

- Methodological Answer :

- Use density functional theory (DFT) to model reaction intermediates and transition states.

- Perform molecular docking to predict enzyme interactions (e.g., with aldose reductase).

- Validate models experimentally via site-directed mutagenesis or kinetic isotope effects (KIEs) .

- Integrate findings into a pathway map, annotating enzymes and regulatory nodes.

Methodological Frameworks for Research Design

Q. What criteria ensure a rigorous research question for studying this compound?

- Methodological Answer : Apply the FINER framework :

- Feasible : Ensure access to isotopic labels and advanced spectroscopy.

- Interesting : Address gaps (e.g., metabolic roles in rare diseases).

- Novel : Explore understudied applications (e.g., glycobiology).

- Ethical : Adhere to lab safety protocols .

- Relevant : Align with funding priorities (e.g., NIH metabolic disorders grants) .

Q. How should conflicting data on this compound’s stability be analyzed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.